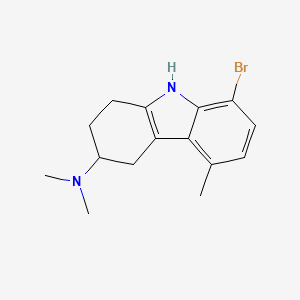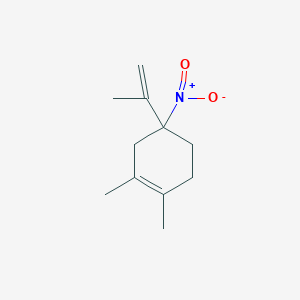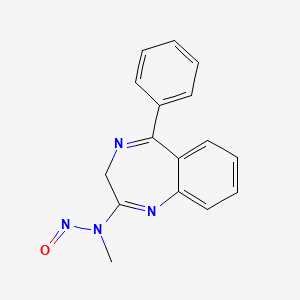
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a phenyl group and a nitrous amide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide typically involves the reaction of 5-phenyl-3H-1,4-benzodiazepin-2-amine with methylating agents and nitrous acid. The reaction conditions often require controlled temperatures and the use of solvents such as pyridine or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure the high purity of the final product. Techniques such as crystallization and chromatography are commonly employed in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the nitrous amide group into amines or other reduced forms.
Substitution: Substitution reactions can occur at the phenyl or benzodiazepine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzodiazepines .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and signal modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic and sedative effects.
Diazepam: Widely used as a sedative and muscle relaxant.
Nimetazepam: An intermediate-acting hypnotic drug with potent anticonvulsant properties.
Uniqueness
N-Methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide is unique due to its specific structural features, including the nitrous amide group, which may confer distinct pharmacological properties compared to other benzodiazepines. Its synthesis and reactivity also differ, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
59467-98-0 |
|---|---|
Molekularformel |
C16H14N4O |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
N-methyl-N-(5-phenyl-3H-1,4-benzodiazepin-2-yl)nitrous amide |
InChI |
InChI=1S/C16H14N4O/c1-20(19-21)15-11-17-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-15/h2-10H,11H2,1H3 |
InChI-Schlüssel |
FAQUSGFYTCTEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC2=CC=CC=C2C(=NC1)C3=CC=CC=C3)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





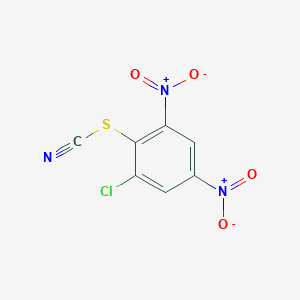

![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
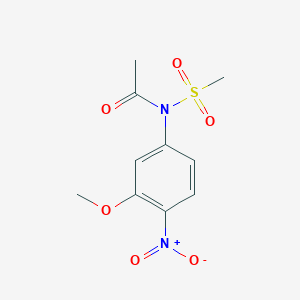


silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
